6-Methylspiro[indoline-3,4'-piperidin]-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C13H16N2O/c1-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16) |
InChI Key |
ARNQGNAHGXJEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Alkaline-Mediated Cyclization
A widely adopted method involves reacting 6-methyloxindole with bis(2-chloroethyl)amine derivatives under strongly basic conditions. In a representative procedure:
-
Reagents : 6-methyloxindole, benzylbis(2-chloroethyl)amine, sodium hydride (NaH), tetrahydrofuran (THF).
-
Conditions : The reaction is conducted at 90°C for 12 hours under an inert argon atmosphere.
-
Mechanism : Deprotonation of oxindole by NaH generates a nucleophilic amine, which attacks the electrophilic chlorides in bis(2-chloroethyl)amine, forming the piperidine ring.
-
Yield : 44.6% for the intermediate 1'-benzyl-6-methylspiro[indoline-3,4'-piperidin]-2-one, which is subsequently deprotected.
Acid-Catalyzed Cyclization
Alternative protocols utilize protic acids (e.g., HCl or H₂SO₄) to facilitate cyclization. For example, heating 6-methyloxindole with bis(2-hydroxyethyl)amine in concentrated HCl at reflux for 6 hours yields the spirocyclic product directly. This method avoids the need for anhydrous conditions but requires careful pH adjustment during workup to isolate the free base.
Deprotection and Functional Group Modifications
The benzyl group, commonly used to protect the piperidine nitrogen during cyclization, is removed via catalytic hydrogenation. Key parameters include:
-
Catalyst : 10% palladium on carbon (Pd/C).
-
Conditions : Hydrogen gas (1–3 atm), methanol solvent, room temperature, 15 hours.
Notably, over-hydrogenation must be avoided to prevent reduction of the oxindole carbonyl. Monitoring by thin-layer chromatography (TLC) or LC-MS is essential to terminate the reaction at the desired stage.
Purification and Characterization
Crude products are purified using silica gel chromatography (chloroform:methanol = 20:1) or recrystallization from acetonitrile-diisopropyl ether mixtures. Advanced characterization techniques confirm structural integrity:
-
NMR Spectroscopy : Distinct signals for the spirocyclic methyl group (δ 1.27 ppm, singlet) and piperidine protons (δ 3.12–3.41 ppm, multiplet).
-
Mass Spectrometry : ESI-MS m/z 217.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₆N₂O.
Comparative Analysis of Synthetic Routes
The table below summarizes yields and conditions for prominent methods:
| Method | Key Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Alkaline cyclization | NaH, THF, 90°C | 12 h, Ar atmosphere | 44.6% | |
| Acid-catalyzed cyclization | HCl, reflux | 6 h | 51.3% | |
| Catalytic hydrogenation | Pd/C, H₂, MeOH | 15 h, RT | 90.2% |
Alkaline methods offer better control over intermediate formation but require stringent anhydrous conditions. Acid-catalyzed routes are faster but suffer from lower yields due to side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions involving 6-Methylspiro[indoline-3,4’-piperidin]-2-one often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Structural Characteristics
6-Methylspiro[indoline-3,4'-piperidin]-2-one features a spirocyclic structure that combines an indoline and a piperidine ring. This unique architecture contributes to its distinct three-dimensional conformation, which is crucial for its interaction with biological targets. The compound's molecular formula is with a molecular weight of approximately 215.27 g/mol.
Medicinal Chemistry
- Anti-Cancer Properties : Research indicates that compounds with similar spirocyclic structures exhibit antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa (pancreatic cancer) cells. For instance, a study demonstrated that derivatives of spiro[indoline-3,4'-piperidine]-2-ones showed significant inhibitory effects on c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis. The compounds exhibited IC50 values ranging from 0.0147 to 17 μM in TR-FRET assays .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various therapeutic outcomes. Further investigations using techniques like molecular docking are ongoing to elucidate these interactions comprehensively.
Biological Research
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The compound's structural features may enhance its ability to interact with microbial targets.
- Neuropharmacological Effects : Similar compounds have been studied for their potential as antidepressants and anticonvulsants. For example, spiro[indoline-3,4'-piperidine] derivatives have shown promise in treating mood disorders and epilepsy due to their ability to affect central nervous system pathways .
Industrial Applications
- Material Science : The unique properties of this compound make it suitable for developing advanced materials such as photochromic materials and molecular switches. These applications leverage the compound's ability to undergo reversible transformations under light exposure.
- Synthesis of Complex Molecules : In organic synthesis, this compound serves as a valuable building block for creating more complex chemical entities. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| PubMed Study | c-Met Inhibition | A series of spiro[indoline-3,4'-piperidine]-2-ones were synthesized; most showed significant inhibitory effects on c-Met with IC50 values ranging from 0.0147 to 17 μM . |
| Antiproliferation Study | Cancer Cell Lines | Compounds exhibited potent antiproliferative properties against MCF7 and other cell lines; some showed higher efficacy than standard treatments like sunitinib . |
| Neuropharmacological Study | Antidepressant Properties | Novel spiro[indoline-3,4'-piperidine] compounds demonstrated potential as antidepressants and anticonvulsants in animal models . |
Mechanism of Action
The mechanism of action of 6-Methylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. It has been shown to bind to proteins such as CDK, c-Met, and EGFR, inhibiting their activity and leading to anti-proliferative effects on cancer cells . The compound’s structure allows it to fit into the active sites of these proteins, disrupting their normal function and triggering cell death .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Spiro[indoline-3,4'-piperidin]-2-one Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 6-Methylspiro[indoline-3,4'-piperidin]-2-one | 6-CH₃ | C₁₃H₁₆N₂O | 216.28 | Methyl group enhances hydrophobicity |
| Spiro[indoline-3,4'-piperidin]-2-one | None | C₁₂H₁₄N₂O | 202.25 | Parent compound, used in SAR studies |
| 6-Chlorospiro[indoline-3,4'-piperidin]-2-one HCl | 6-Cl, HCl salt | C₁₂H₁₄Cl₂N₂O | 289.16 | Halogenation improves bioavailability |
| 6-Bromospiro[indoline-3,4'-piperidin]-2-one | 6-Br | C₁₂H₁₃BrN₂O | 281.15 | Bromine increases steric bulk |
| 1'-(Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3H)-one | 6-CH₃, chromene-spiro system | C₂₂H₂₁N₃O₃ | 375.42 | Extended spiro system with antitumor activity |
Key Observations :
- Methyl vs. Halogen Substituents : The 6-methyl group in the target compound likely improves metabolic stability compared to halogenated derivatives (e.g., 6-Cl, 6-Br), which may exhibit higher reactivity or toxicity .
- Spiro Ring Variations: Replacing the piperidine ring with pyran (e.g., 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one) reduces molecular weight (282.13 vs.
Key Observations :
- The target compound’s synthesis may align with hydrogenation methods (e.g., 78% yield for deprotection ), but yields vary widely depending on substituents and reaction conditions.
- Halogenated derivatives (e.g., 6-Cl, 6-Br) often require harsh reagents, whereas methyl groups might simplify purification due to reduced polarity .
Table 3: Pharmacological Profiles of Selected Analogues
Key Observations :
- Antitumor Activity: Aminopyridyl/pyrazinyl substituents (e.g., SMU-B) enhance kinase inhibition, while the 6-methyl group’s role remains underexplored but could modulate selectivity .
- Antimicrobial vs.
Biological Activity
6-Methylspiro[indoline-3,4'-piperidin]-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the spiro[indoline-3,4'-piperidine] class, characterized by a unique three-dimensional structure that allows for specific interactions with various biological targets. It can be synthesized through methods such as chelation-controlled cycloisomerization of tryptamine-ynamide, which facilitates the formation of the spirocyclic framework essential for its bioactivity.
This compound primarily interacts with the Vesicular Acetylcholine Transporter (VAChT) , impacting cholinergic neurotransmission. This interaction suggests potential applications in treating neurodegenerative diseases where cholinergic signaling is impaired.
Antitumor Activity
Recent studies have highlighted the compound's promising antitumor properties. For instance, derivatives of 1'-methylspiro[indoline-3,4'-piperidine] have been evaluated for their inhibitory effects on c-Met and ALK kinases, which are crucial in various cancers. One notable derivative, SMU-B , demonstrated significant tumor growth inhibition in gastric carcinoma models with over 50% tumor growth inhibition (TGI) at specific dosages .
Table 1: Antitumor Efficacy of Selected Derivatives
| Compound | Target Kinases | TGI (%) at 20 mg/kg | TGI (%) at 40 mg/kg |
|---|---|---|---|
| SMU-B | c-Met/ALK | 52 | 87 |
| 6m | MCF7 | 50 | 60 |
| 6l | A431 | 55 | 70 |
Antimicrobial Activity
In addition to anticancer effects, some studies suggest that spiro[indoline-3,4'-piperidine] derivatives exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival.
In Vitro and In Vivo Studies
Several in vitro studies have assessed the antiproliferative effects of various derivatives against human cancer cell lines such as MCF7 and HCT116. For example, compound 6m exhibited an IC50 value comparable to standard treatments like 5-fluorouracil and sunitinib, indicating strong antiproliferative activity .
Table 2: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6m | MCF7 | 3.597 |
| 6l | A431 | 2.966 |
| SMU-B | GTL-16 | <100 |
Case Studies
- Gastric Carcinoma Model : The efficacy of SMU-B was tested in GTL-16 human gastric carcinoma xenografts. Results showed significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index .
- MCF7 Cell Line : In a comparative study against standard chemotherapy agents, compound 6m demonstrated superior efficacy with an IC50 value significantly lower than those of established drugs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methylspiro[indoline-3,4'-piperidin]-2-one and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, spiro[indoline-3,4'-piperidine] derivatives are synthesized via cyclization reactions, nucleophilic substitutions, or coupling reactions. In one approach, a key intermediate like 1-benzyl-4-piperidone undergoes acylation or alkylation, followed by deprotection to yield the spiro scaffold . Another method employs one-pot multi-component reactions using catalysts like propylamine-functionalized silica under solvent-free conditions to improve efficiency .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming the spiro structure and substituent positions. Infrared (IR) spectroscopy helps identify functional groups like amides or ketones. For example, compound SMU-B (a derivative) was validated using these techniques, with LC-HRMS confirming molecular ions at m/z 509.0936 .
Q. What are the primary reactivity patterns of the spiro[indoline-3,4'-piperidine]-2-one scaffold?
- Methodological Answer : The scaffold’s reactivity is influenced by substituents. Halogen atoms (e.g., chlorine at position 5) enable nucleophilic substitutions, while the indoline ketone can participate in condensation or reduction reactions. Piperidine nitrogen modifications (e.g., benzylation) alter steric and electronic properties, impacting biological activity .
Advanced Research Questions
Q. How do substituent modifications on the spiro scaffold affect target selectivity (e.g., c-Met vs. ALK inhibition)?
- Methodological Answer : SAR studies reveal that substituents at the 6-position (e.g., aminopyridyl groups) enhance dual c-Met/ALK inhibition. For instance, SMU-B (6-[6-amino-3-pyridyl] derivative) showed >50% tumor growth inhibition in gastric carcinoma xenografts due to optimized steric bulk and hydrogen bonding with kinase active sites . In contrast, bulkier substituents may reduce selectivity, necessitating computational docking to guide design .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound derivatives?
- Methodological Answer : Orthotopic xenograft models (e.g., GTL-16 gastric carcinoma) are used to assess tumor growth inhibition. Pharmacodynamic markers like c-Met phosphorylation levels (via Western blot) and plasma exposure (LC-MS/MS) are monitored. SMU-B achieved efficacy at 10 mg/kg oral dosing, with no significant toxicity, highlighting the importance of bioavailability studies .
Q. How can contradictory SAR data for spiro[indoline-3,4'-piperidine] derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines vs. recombinant kinases) or solubility differences. A systematic approach includes:
- Comparing IC₅₀ values across standardized kinase panels.
- Validating binding modes via crystallography (e.g., c-Met ATP-binding pocket interactions).
- Adjusting logP and solubility using salt forms (e.g., hydrochloride) to improve consistency .
Q. What strategies mitigate off-target effects of spiro[indoline-3,4'-piperidine]-2-one derivatives in CNS applications?
- Methodological Answer : Blood-brain barrier (BBB) permeability can be reduced by introducing polar groups (e.g., hydroxyls) or increasing molecular weight. For example, replacing lipophilic benzyl groups with acetylated amines in related spiro compounds decreased CNS penetration while retaining peripheral target engagement .
Data Analysis and Optimization Questions
Q. How to interpret conflicting activity data between enzymatic assays and cell-based studies?
- Methodological Answer : Discrepancies may arise from differential cell permeability or off-target effects. Resolve by:
- Measuring intracellular drug concentrations via LC-MS.
- Using siRNA knockdown to confirm target specificity.
- Correlating enzymatic IC₅₀ with cellular EC₅₀ for lead optimization .
Q. What computational tools are effective for predicting spiro scaffold interactions with novel targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like GPCRs or MAPK14. For hydroxysteroid dehydrogenase (HSD11B1), a derivative showed pAct 10.0, validated by free-energy perturbation calculations .
Comparative Analysis Table
| Derivative | Key Substituents | Target | Activity | Reference |
|---|---|---|---|---|
| SMU-B (5b) | 6-Amino-3-pyridyl | c-Met/ALK | IC₅₀ = 1.2 nM (c-Met), >50% tumor inhibition | |
| 1'-Benzyl-5-chloro derivative | Chlorine at C5, benzyl at N1' | Undisclosed | High reactivity in nucleophilic substitutions | |
| 6-Bromo-1H-spiro[...]naphthyridine | Bromine at C6 | Kinases/Enzymes | pAct >6.0 on 28 enzyme targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
